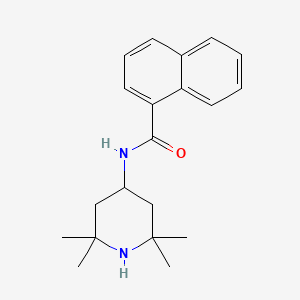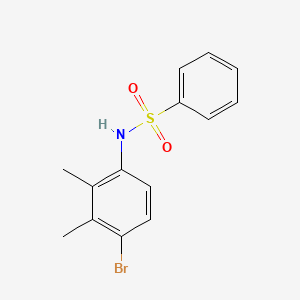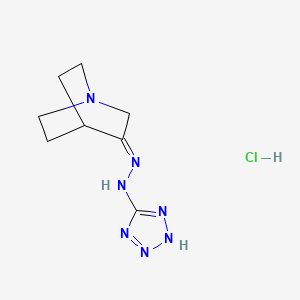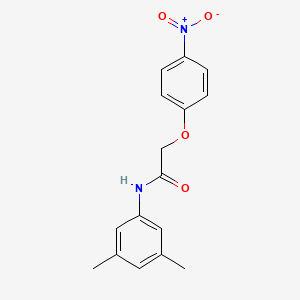
2-chloro-N-(4-cyanophenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-cyanophenyl)-4-methylbenzamide, also known as CCMB, is a chemical compound that belongs to the class of amides. CCMB has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
2-chloro-N-(4-cyanophenyl)-4-methylbenzamide exerts its biological effects by inhibiting specific enzymes in the body. It has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of acetylcholine. By inhibiting these enzymes, 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide increases the levels of acetylcholine in the brain, which can improve memory and cognitive function. 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has been shown to have both biochemical and physiological effects. Biochemically, 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide inhibits specific enzymes in the body, as mentioned earlier. Physiologically, 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has been shown to improve memory and cognitive function by increasing the levels of acetylcholine in the brain. 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity. However, 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide also has some limitations. It is a relatively new compound, and its long-term effects on the body are not yet fully understood. Additionally, 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide may have off-target effects on other enzymes in the body, which could lead to unintended consequences.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide. One potential area of research is the development of 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide derivatives that exhibit improved biological activity and reduced off-target effects. Another area of research is the investigation of the long-term effects of 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide on the body, particularly with regards to its potential use in the treatment of Alzheimer's disease. Additionally, 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide could be investigated for its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis.
Synthesemethoden
The synthesis of 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride, followed by the reaction with 4-cyanophenylamine. The resulting product is purified through recrystallization to obtain 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide in high purity.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has been widely used in scientific research due to its potential applications in drug discovery. 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use in the treatment of Alzheimer's disease. 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-cyanophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-2-7-13(14(16)8-10)15(19)18-12-5-3-11(9-17)4-6-12/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMESBQMPIIAQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-cyanophenyl)-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5851823.png)

![3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)


![N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5851868.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide](/img/structure/B5851898.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5851913.png)

![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)